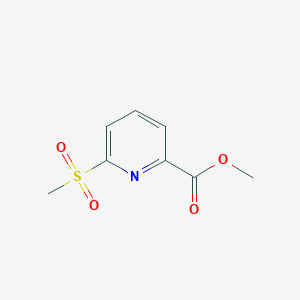
Methyl 6-(methylsulfonyl)picolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(methylsulfonyl)picolinate is an organic compound with the molecular formula C9H11NO4S. It is a derivative of picolinic acid, featuring a methylsulfonyl group attached to the sixth position of the picolinate ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(methylsulfonyl)picolinate typically involves the reaction of picolinic acid derivatives with methylsulfonyl chloride in the presence of a base, such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimization for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-(methylsulfonyl)picolinate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methylthio derivatives.
Substitution: Various substituted picolinates, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 6-(methylsulfonyl)picolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of herbicides and other agrochemicals.
Wirkmechanismus
The mechanism of action of Methyl 6-(methylsulfonyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. This makes the compound a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Halauxifen-methyl: Another picolinate derivative used as a herbicide.
Florpyrauxifen-benzyl: A picolinate compound with herbicidal activity.
Uniqueness
Methyl 6-(methylsulfonyl)picolinate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry .
Eigenschaften
Molekularformel |
C8H9NO4S |
|---|---|
Molekulargewicht |
215.23 g/mol |
IUPAC-Name |
methyl 6-methylsulfonylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H9NO4S/c1-13-8(10)6-4-3-5-7(9-6)14(2,11)12/h3-5H,1-2H3 |
InChI-Schlüssel |
WFZYZSUBOMBASJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC(=CC=C1)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


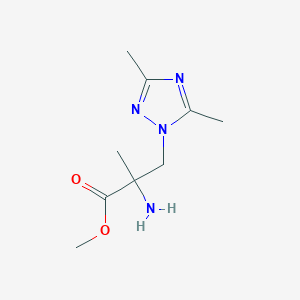
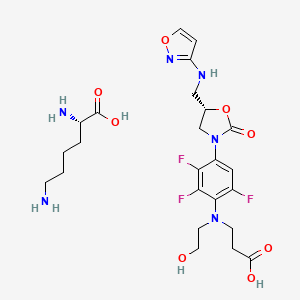
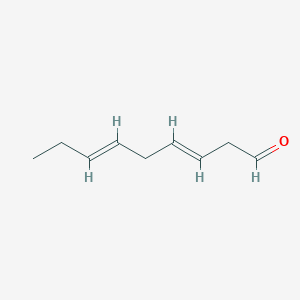
![2-Bromo-6-[2-bromo-4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-ethylhexyl)thieno[3,2-b]pyrrol-5-one](/img/structure/B15328223.png)
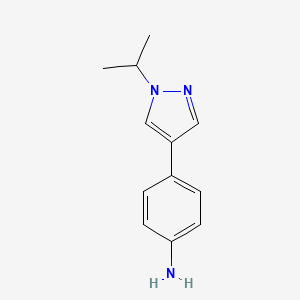
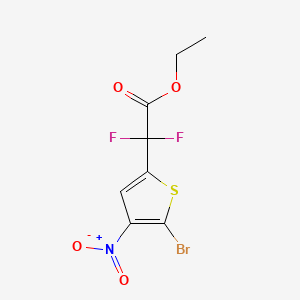
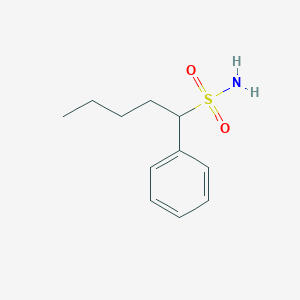
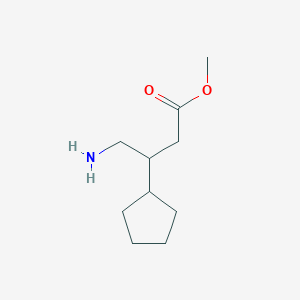
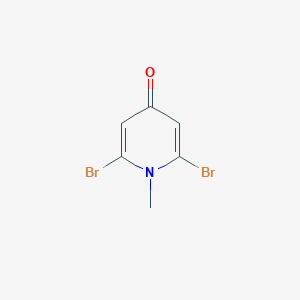
![2-amino-4-(4-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B15328281.png)
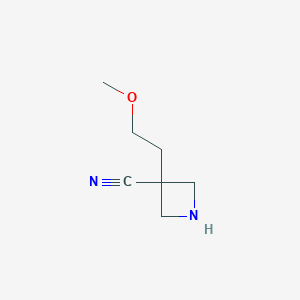
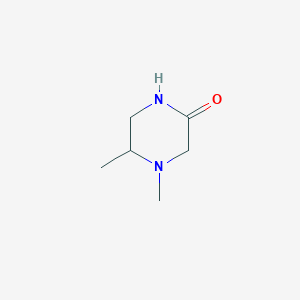
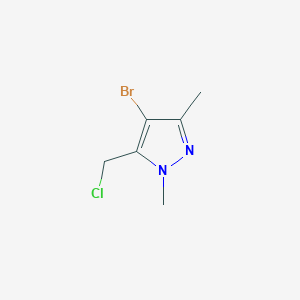
![3-(3-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B15328321.png)
